Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with ethyl, propyl, and dioxo groups. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with propylamine, followed by cyclization and oxidation steps to form the pyrrolidine ring with the desired substituents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4,5-dioxo-1-methylpyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 4,5-dioxo-1-ethylpyrrolidine-3-carboxylate: Similar structure but with an ethyl group instead of a propyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.
Biological Activity
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₀H₁₃N₁O₄
- Molecular Weight : 213.22 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidine ring with two carbonyl groups (dioxo) and an ethyl ester functional group, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves inhibition of bacterial protein synthesis or disruption of cell wall integrity.
Cytotoxicity and Anticancer Activity
Several studies have investigated the cytotoxic effects of pyrrolidine derivatives on cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in breast cancer and leukemia models . The cytotoxicity was assessed using standard assays such as MTT or XTT assays, demonstrating dose-dependent effects.
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Pyrrolidine derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase and cyclooxygenase, which are relevant in neurodegenerative diseases and inflammation . this compound may share these inhibitory properties due to its structural similarities with other known inhibitors.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial pathogens. The results indicated significant inhibition zones compared to control groups. The Minimum Inhibitory Concentration (MIC) values were determined to range from 32 µg/mL to 128 µg/mL across different strains .
Case Study 2: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment, indicating potent anticancer activity . Further analysis revealed that the compound induced apoptosis through the mitochondrial pathway.
Research Findings Summary Table
Properties
CAS No. |
5336-44-7 |
---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-3-5-11-6-7(8(12)9(11)13)10(14)15-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
OXQOJKFTTKQPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(C(=O)C1=O)C(=O)OCC |
Origin of Product |
United States |
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